1,2,4-Trifluoro-3-(trifluoromethoxy)benzene
Overview
Description
1,2,4-Trifluoro-3-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aryl trifluoromethyl ethers. It is characterized by the presence of three fluorine atoms and a trifluoromethoxy group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trifluoro-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . This reaction typically requires a hydrogenation catalyst and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenolysis processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trifluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the trifluoromethoxy group.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such transformations under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include lithium diisopropylamide (LDA) for Diels-Alder reactions , and various palladium catalysts for cross-coupling reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, Diels-Alder reactions with LDA can yield 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
Scientific Research Applications
1,2,4-Trifluoro-3-(trifluoromethoxy)benzene has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1,2,4-Trifluoro-3-(trifluoromethoxy)benzene exerts its effects is primarily related to its ability to interact with specific molecular targets. The trifluoromethoxy group and fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(Trifluoromethoxy)benzene: Similar in structure but lacks the additional fluorine atoms, resulting in different chemical properties.
4-(Trifluoromethoxy)benzaldehyde: Contains an aldehyde group instead of additional fluorine atoms, leading to different reactivity and applications.
4-(Trifluoromethyl)benzyl bromide:
Uniqueness
1,2,4-Trifluoro-3-(trifluoromethoxy)benzene is unique due to the combination of its trifluoromethoxy group and multiple fluorine atoms. This structural arrangement imparts distinct electronic and steric properties, making it particularly valuable in the design of molecules with specific biological and chemical functions .
Properties
IUPAC Name |
1,2,4-trifluoro-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6O/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWLBEWNJDXLLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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